Cas no 554-87-0 (3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester)
3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester Chemical and Physical Properties
Names and Identifiers
-
- LINOCINAMARIN(P)(PLEASE CALL)
- Linocinnamarin
- 3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester
- (E)-Methyl 3-(4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)acrylate
- DTXSID601184685
- CHEMBL1215040
- NCGC00385566-01
- methyl (E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate
- HY-N11887
- 554-87-0
- CS-0887966
- 2-Propenoic acid, 3-[4-(beta-D-glucopyranosyloxy)phenyl]-, methyl ester, (2E)-
- TS-10197
-
- Inchi: 1S/C16H20O8/c1-22-12(18)7-4-9-2-5-10(6-3-9)23-16-15(21)14(20)13(19)11(8-17)24-16/h2-7,11,13-17,19-21H,8H2,1H3/b7-4+/t11-,13-,14+,15-,16-/m1/s1
- InChI Key: KPYQJVYNSWDFQU-ORXIWHNOSA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OC1C=CC(/C=C/C(=O)OC)=CC=1
Computed Properties
- Exact Mass: 340.11581759 g/mol
- Monoisotopic Mass: 340.11581759 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 432
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 340.32
- XLogP3: 0.4
- Topological Polar Surface Area: 126
3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN7075-25 mg |
Linocinnamarin |
554-87-0 | 99.95% | 25mg |
¥7897.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN7075-50 mg |
Linocinnamarin |
554-87-0 | 99.95% | 50mg |
¥11847.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN7075-100 mg |
Linocinnamarin |
554-87-0 | 99.95% | 100MG |
¥17769.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN7075-200 mg |
Linocinnamarin |
554-87-0 | 99.95% | 200mg |
¥26654.00 | 2022-04-26 | |
| TargetMol Chemicals | TN7075-1 ml * 10 mm |
Linocinnamarin |
554-87-0 | 99.95% | 1 ml * 10 mm |
¥ 2860 | 2024-07-20 | |
| MedChemExpress | HY-N11887-1mg |
Linocinnamarin |
554-87-0 | 1mg |
¥2210 | 2025-04-16 | ||
| Aaron | AR01RGWN-1mg |
2-Propenoic acid, 3-[4-(β-D-glucopyranosyloxy)phenyl]-, methyl ester, (2E)- |
554-87-0 | 95% | 1mg |
$319.00 | 2025-02-12 | |
| Aaron | AR01RGWN-10mg |
2-Propenoic acid, 3-[4-(β-D-glucopyranosyloxy)phenyl]-, methyl ester, (2E)- |
554-87-0 | 95% | 10mg |
$1045.00 | 2025-02-12 | |
| Aaron | AR01RGWN-5mg |
2-Propenoic acid, 3-[4-(β-D-glucopyranosyloxy)phenyl]-, methyl ester, (2E)- |
554-87-0 | 95% | 5mg |
$709.00 | 2025-02-12 | |
| Aaron | AR01RGWN-50mg |
2-Propenoic acid, 3-[4-(β-D-glucopyranosyloxy)phenyl]-, methyl ester, (2E)- |
554-87-0 | 95% | 50mg |
$2250.00 | 2025-02-12 |
3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester Related Literature
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester
Introduction to 3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester and Its Significance in Modern Chemical Biology
The compound with the CAS number 554-87-0, identified as 3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester, represents a fascinating intersection of organic chemistry and biochemistry. This molecule, characterized by its glucopyranosylated aromatic structure, has garnered attention in recent years due to its potential applications in pharmaceutical research and biochemical interactions. The presence of a beta-D-glucopyranosyl moiety linked to a phenyl ring via an ether bond, followed by an acrylic acid methyl ester group, endows the compound with unique chemical properties that make it a valuable tool in synthetic chemistry and drug development.
In the realm of chemical biology, the modification of aromatic compounds with carbohydrate moieties is a strategy employed to enhance bioactivity and selectivity. The 3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester structure exemplifies this approach, leveraging the hydrophilic nature of the glucopyranose unit to improve solubility and binding affinity in biological systems. This feature is particularly relevant in the design of carbohydrate-based drugs and probes, where precise molecular recognition is crucial.
Recent advancements in glycoscience have highlighted the importance of glycosylated compounds in modulating cellular processes. The 3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester molecule has been investigated for its role in interactions with glycosidases and lectins, which are enzymes and proteins involved in carbohydrate metabolism and cell signaling. Studies have demonstrated that such glucosylated phenyl derivatives can serve as inhibitors or modulators of these biological targets, offering insights into potential therapeutic applications.
The acrylic acid methyl ester functionality in the compound's structure contributes to its reactivity, making it a versatile intermediate in organic synthesis. This moiety can undergo various chemical transformations, including hydrolysis to form carboxylic acids or condensation reactions to form polymers or cyclic structures. These properties are exploited in synthetic protocols aimed at creating complex molecular architectures, which are essential for developing novel pharmaceuticals and materials.
One of the most compelling aspects of 3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester is its potential as a scaffold for drug discovery. The combination of a glucopyranose unit and an acrylic acid methyl ester group provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific biological activities. For instance, modifications at the phenolic hydroxyl groups or the carboxylic acid esters can be used to fine-tune binding interactions with biological targets such as enzymes or receptors.
Current research in this area is focused on exploring the pharmacological profile of glucosylated phenyl derivatives. Preclinical studies have shown promising results regarding their efficacy in inhibiting pathogenic enzymes and modulating immune responses. The 3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester molecule, with its well-defined structure and functional groups, is being tested as a lead compound for further development into therapeutic agents.
The synthesis of 3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester involves multi-step organic reactions that require precise control over reaction conditions. Key steps include the glycosylation of a phenol derivative with beta-D-glucose followed by esterification of the acrylic acid group. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.
In conclusion, 3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester (CAS no 554-87-0) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structure, combining a glucopyranose moiety with an acrylic acid methyl ester group, offers numerous opportunities for therapeutic development. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in addressing complex biological challenges.
554-87-0 (3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)